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Bioorthogonal chemistry enables specific chemical reactions to proceed within complex biological
environments without interfering with native biochemical processes [1]. The inverse electron-demand
Diels-Alder (IEDDA) reaction between trans-cyclooctenes (TCOs) and tetrazines (Tzs) has emerged as a
premier bioorthogonal ligation due to its exceptional reaction kinetics, which are several orders of magnitude
faster than other bioorthogonal reactions like strain-promoted azide-alkyne cycloaddition (SPAAC) [1] [2].
This rapid ligation is particularly valuable in nuclear medicine for constructing radiolabeled probes using

short-lived isotopes like fluorine-18 (t1/2 = 110 min), where synthesis speed is critical [3] [4].

The IEDDA reaction proceeds through a [4 + 2] cycloaddition between an electron-rich TCO dienophile and
an electron-poor Tz diene, forming a bicyclic intermediate that undergoes retro-Diels-Alder reaction with N2
evolution, resulting in a stable dihydropyridazine or pyridazine product [1]. The high reactivity stems from
the significant ring strain in TCOs, which elevates the energy of the HOMO orbital, reducing the energy gap
with the LUMO of tetrazines [1].

Key TCO Derivatives and Their Properties

Various TCO derivatives have been developed to optimize reactivity, stability, and hydrophilicity for
different applications [1] [2]. The table below summarizes the key TCO derivatives used in radiochemistry

applications.

Table 1: Properties of Common Trans-Cyclooctene (TCO) Derivatives
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TCO Relative Key Primary
o Structure Features o o T
Derivative Reactivity Characteristics Applications
TCO-5-OH [2]  Hydroxyl group at Moderate Good balance of General
position 5; exists as (Baseline) reactivity and bioconjugation;
equatorial (major) and stability; most pretargeted
axial (minor) commonly used; imaging
diastereomers commercially
available
sTCO [3] [2] Bicyclo[6.1.0]lnonene ~10-100x Highest reactivity Applications
scaffold with fused higher than known; reduced in requiring
cyclopropane ring TCO-5-OH vivo stability maximum speed
(e.g., rapid 18F
labeling)
d-TCO [2] Incorporates a dioxolane  Between Enhanced water Beneficial for
ring TCO-5-OH solubility; high work in biological
and sTCO stability media
TCO-3-OH [2]  Hydroxyl group at Varies Exhibits "click-to- Targeted drug
position 3 release" behavior delivery systems
C2TCO Symmetrical structure Comparable Enables multicycle Multimodal
(Bishydroxy-  with two hydroxyl groups  to other imaging and facile imaging; payload
TCO) [5] at allylic positions bifunctional payload release dissociation
TCOs

TCO-Tz Ligation in Pretargeted Radioimaging

Pretargeted imaging separates the administration of the targeting vector from the radiolabeled probe,
overcoming challenges of direct radiolabeling such as prolonged radiation exposure and poor target-to-

background ratios [1]. The TCO-Tz ligation is ideal for this approach due to its fast kinetics.

Experimental Protocol: Pretargeted PET Imaging with 18F-sTCO
[3]
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Principle: A TCO-conjugated targeting vector (e.g., RGD peptide) is administered first and allowed to
accumulate at the target site. After clearance from circulation, a 18F-labeled tetrazine probe is injected,

which rapidly ligates with the pretargeted TCO, enabling visualization via PET imaging.

Materials:

e Precursor: TCO-conjugated targeting vector (e.g., RGD-TCO)
e Radiosynthon: 18F-labeled tetrazine (e.g., 18F-sTCO)

o Buffer: Phosphate-buffered saline (PBS), pH 7.4

¢ Animal Model: Mouse xenograft model

Procedure:

¢ Pretargeting: Inject TCO-conjugated targeting vector (e.g., 100 pg in 100 uL PBS) intravenously into
mouse.

e Clearance Period: Wait 12-24 hours to allow for blood clearance of unbound vector.

e Radiolabeling: Inject 18F-labeled tetrazine probe (e.g., 5-10 MBq) intravenously.

¢ Image Acquisition: Perform PET scans at multiple time points post-injection (e.g., 1 h, 2 h, 4 h).

Key Findings: Studies using 18F-sTCO with RGD-Tz demonstrated prominent tumor uptake increasing
from 5.3 + 0.2% ID/g at 1 hour to 8.9 + 0.5% ID/g at 4 hours, indicating prolonged blood circulation and
effective pretargeting [3].

The following diagram illustrates the sequential pretargeting strategy.
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TCO-Tz Ligation in Radionuclide Therapy and Drug
Delivery

The TCO-Tz system facilitates targeted drug delivery through "click-to-release" strategies, where the
IEDDA reaction triggers the release of a therapeutic payload [1] [5].

Experimental Protocol: Click-to-Release Antibody-Drug
Conjugate (ADC) [5]
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Principle: An antibody is conjugated to a TCO-based linker containing a cytotoxic drug. Upon

administration and target binding, a tetrazine molecule triggers drug release at the disease site.

Materials:

e C2TCO (bishydroxy-TCO) with carbonate linker
e Monoclonal antibody (e.g., anti-PD-L1)

e Cytotoxic drug (e.g., monomethyl auristatin E)
e Tetrazine trigger compound

Procedure:

e ADC Synthesis:

o Functionalize C2TCO with cytotoxic drug via carbamate/carbonate linkage.
o Conjugate TCO-drug complex to monoclonal antibody.
o Purify ADC using size-exclusion chromatography.

e In Vitro Testing:

o Incubate ADC with target cells.
o Add tetrazine trigger compound (e.g., 100 uM).
o Monitor drug release and cytotoxicity via MTT assay.

¢ In Vivo Evaluation:

o Administer ADC to tumor-bearing mice.
o After 24 hours, inject tetrazine trigger.
o Monitor tumor growth inhibition and animal survival.

Key Findings: C2TCO-based ADCs showed efficient tetrazine-triggered payload release, inducing

significant cellular cytotoxicity in target cells [5].

Factors Influencing IEDDA Reaction Kinetics

The reaction rate between TCOs and tetrazines is governed by several factors [1]:

e TCO Strain and Stereochemistry: Increased ring strain (STCO > TCO) dramatically enhances
reaction rates. The syn-diastereomer of sTCO displays slightly faster reactivity than the anti-
diastereomer [3].
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e Tetrazine Substituents: Electron-withdrawing groups (e.g., carboxylates, pyridines) on tetrazines
lower the LUMO energy, accelerating reactions. However, these may compromise stability [1].

o Steric Effects: Less substituted tetrazines (e.g., H-Tz) show significantly higher reactivity than
disubstituted analogs [1].

Table 2: Representative IEDDA Rate Constants for TCO-Tz Pairs

Dienophile Tetrazine Rate Constant (M—'s~*)  Conditions

sTCO [3] Diphenyl-s-tetrazine  2.86 x 10° 25°C, Water

sTCO (syn) [3] Diphenyl-s-tetrazine  Slightly faster than anti 25°C, 55:45 MeOH:Water
sTCO [3] Various Tetrazines Up to 3.3 x 10° 25°C, Water

TCO-5-OH (major) [2] - Lower than sTCO -

The following diagram illustrates the IEDDA reaction mechanism between a strained TCO and a tetrazine.

Strained Trans-Cyclooctene (TCO)
High HOMO Energy

[4+2] Cycloaddition

Retro-Diels-Alder
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Synthesis and Handling of TCO Derivatives
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Protocol: Simplified Flow Photoisomerization for TCO Synthesis

[2]

Principle: cis-Cyclooctene precursors are isomerized to trans-isomers using UV irradiation. TCOs are

trapped and purified using Ag*-functionalized silica.

Materials:

¢ cis-Cyclooctene derivative

e Photosensitizer (e.g., acetone, benzophenone)
e Low-pressure mercury lamp (254 nm)

e AgNOs-impregnated silica cartridge

e Inert atmosphere equipment

Procedure:

¢ Reactor Setup: Assemble flow photoreactor with quartz glass tube and UV lamps.

¢ Solution Preparation: Dissolve cis-cyclooctene precursor (1 mmol) and photosensitizer in
appropriate solvent.

¢ Photoisomerization: Pump solution through photoreactor at optimized flow rate.

e TCO Trapping: Pass reaction mixture through AgNOs/SiO2 cartridge.

¢ Elution: Recover pure TCO by eluting with ligand-containing solvent.

e Characterization: Analyze by NMR and HPLC.

Future Perspectives and Conclusions

TCO-Tz ligation provides a versatile platform for rapid radiochemistry applications. Future directions
include developing more hydrophilic TCO derivatives with improved pharmacokinetics, creating novel
"click-to-release" systems with enhanced specificity, and integrating these methodologies with emerging
radionuclides for theranostic applications [1] [5]. The ongoing optimization of TCO scaffolds to balance

reactivity and stability will further expand their utility in nuclear medicine and chemical biology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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